molecular formula C9H10BrFO B1378440 1-(2-Bromo-3-fluorophenyl)propan-2-ol CAS No. 1394042-02-4

1-(2-Bromo-3-fluorophenyl)propan-2-ol

Cat. No.: B1378440
CAS No.: 1394042-02-4
M. Wt: 233.08 g/mol
InChI Key: APWVEMXECIDNLR-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10BrFO It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with a hydroxyl group on the propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-3-fluorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the bromination and fluorination of a phenylpropanol precursor. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide and a fluorinating agent like hydrogen fluoride or a fluorinating reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low to moderate range to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-3-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Bromo-3-fluorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-fluorophenyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The hydroxyl group plays a crucial role in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

  • 1-(2-Bromo-4-fluorophenyl)propan-2-ol
  • 1-(2-Bromo-3-chlorophenyl)propan-2-ol
  • 1-(2-Bromo-3-methylphenyl)propan-2-ol

Uniqueness: 1-(2-Bromo-3-fluorophenyl)propan-2-ol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This configuration influences its reactivity and binding interactions, making it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

1-(2-bromo-3-fluorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-6(12)5-7-3-2-4-8(11)9(7)10/h2-4,6,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWVEMXECIDNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C(=CC=C1)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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